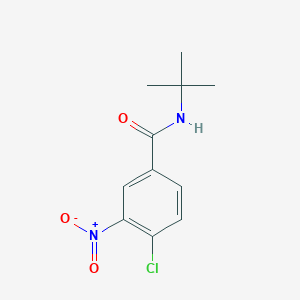

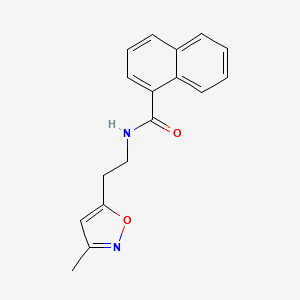

![molecular formula C16H16Cl2N2O3S B2825989 2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride CAS No. 2137719-07-2](/img/structure/B2825989.png)

2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . The compound also contains a thieno ring, which is a sulfur-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyridine and thieno rings contribute to the aromaticity of the compound, while the chlorobenzoyl, amino, and carboxylic acid groups contribute to its reactivity .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The pyridine ring can undergo electrophilic substitution reactions, while the carboxylic acid group can participate in acid-base reactions . The chlorobenzoyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Derivatives

A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids is described, providing insight into the synthesis of similar compounds (Santilli, Kim, & Wanser, 1971). The Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, including thieno[2,3-b]pyridines, offers a method for generating a library of fused pyridine-4-carboxylic acids (Volochnyuk et al., 2010).

Heterocyclic Systems and Synthesis

The synthesis of new heterocyclic systems, such as pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines, provides intermediate compounds for the synthesis of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines (Sirakanyan et al., 2019). Additionally, the synthesis and antimicrobial activities of some new synthesized imide and Schiff's base derivatives highlight the compound's potential in this area (Sabry et al., 2013).

Pharmacological Potential

Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, including thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative, demonstrates a potential pharmacological application (Hesse, Perspicace, & Kirsch, 2007). The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, suggests diverse applications (Sirakanyan et al., 2015).

Future Directions

properties

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S.ClH/c1-19-7-6-11-12(8-19)23-15(13(11)16(21)22)18-14(20)9-2-4-10(17)5-3-9;/h2-5H,6-8H2,1H3,(H,18,20)(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQQMBNYMHJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B2825909.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2825910.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2825914.png)

![(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825918.png)

![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2825925.png)

![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2825927.png)